2-(3,5-dimethylisoxazol-4-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide
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Overview
Description
The compound “2-(3,5-dimethylisoxazol-4-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide” has a CAS number of 2034409-01-112. It has a molecular formula of C16H20N4O3 and a molecular weight of 316.36112. This product is intended for research use only and is not suitable for human or veterinary use12.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
No detailed molecular structure analysis was found for this compound.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Anti-inflammatory Agents : A study focused on synthesizing novel acetamide derivatives to evaluate their anti-inflammatory activity. This research demonstrates the potential of acetamide derivatives in developing new anti-inflammatory drugs, highlighting the versatility of acetamide frameworks in medicinal chemistry (Nikalje, Hirani, & Nawle, 2015).
Antimicrobial Activity : Research into the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, using certain starting materials, showcased these compounds' antimicrobial properties. This indicates the role of acetamide derivatives in combating microbial infections, offering insights into their application in developing new antimicrobial agents (Hossan et al., 2012).
Chemical Synthesis and Mechanistic Insights
Silylation and Heterocycles Formation : The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes led to the formation of silaheterocyclic compounds. This research not only broadens the scope of synthesizing heterocyclic compounds but also provides a deeper understanding of their structural and chemical properties (Lazareva et al., 2017).
Henry Reaction and Enantioselectivity : The application of bisoxazolidine ligands in the Henry reaction, catalyzed by copper(I), demonstrates the synthesis of nitroaldol products with high yields and enantiomeric excesses. This showcases the utility of acetamide derivatives in asymmetric synthesis, contributing to the development of chiral drugs and compounds (Spangler & Wolf, 2009).
Structural Studies and Chemical Properties
Molecular Structure Analysis : The molecular structure of caroxazone, a monoamine oxidase inhibitor with an acetamide moiety, provides insight into the structural basis of its biological activity. Understanding the conformation and electronic delocalization within acetamide-containing compounds can inform the design of more effective MAO inhibitors (Wouters, Evrard, & Durant, 1994).
Safety And Hazards
Future Directions
No specific future directions or applications were found for this compound.
Please note that this is a very specific compound and detailed information might not be readily available. For more comprehensive information, you might want to consider reaching out to chemical suppliers or research institutions that work with this compound. They might be able to provide more detailed and specific information.
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-9-13(10(2)23-19-9)8-15(21)17-12-4-5-14-11(6-12)7-16(22)20(3)18-14/h7,12H,4-6,8H2,1-3H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHVRWOXHJSWIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2CCC3=NN(C(=O)C=C3C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-dimethylisoxazol-4-yl)-N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acetamide |
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